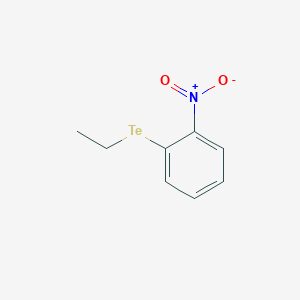

1-(Ethyltellanyl)-2-nitrobenzene

Description

1-(Ethyltellanyl)-2-nitrobenzene is an organotellurium compound characterized by a nitro group at the ortho position relative to an ethyltellanyl (-TeC₂H₅) substituent on a benzene ring. The presence of tellurium imparts unique reactivity due to its polarizable nature and nucleophilic properties, distinguishing it from sulfur or oxygen-based analogs.

Key spectroscopic data from related compounds (e.g., $^{13}\text{C}$-NMR δ −4.7–38.0 ppm for Te-containing species) suggest significant deshielding effects near the tellurium atom, which can influence electronic interactions with the nitro group . The molecular weight of such compounds typically exceeds 280 g/mol (e.g., C₈H₁₈NaOTe at 283.03 g/mol), reflecting the heavy atom contribution of tellurium .

Properties

CAS No. |

84451-31-0 |

|---|---|

Molecular Formula |

C8H9NO2Te |

Molecular Weight |

278.8 g/mol |

IUPAC Name |

1-ethyltellanyl-2-nitrobenzene |

InChI |

InChI=1S/C8H9NO2Te/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 |

InChI Key |

VNSKXAKYTISZHC-UHFFFAOYSA-N |

Canonical SMILES |

CC[Te]C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethyltellanyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with ethyltellurium trichloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of 1-(Ethyltellanyl)-2-nitrobenzene may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethyltellanyl)-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The ethyltellanyl group can be oxidized to form tellurium dioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products:

Oxidation: Tellurium dioxide and 2-nitrobenzene.

Reduction: 1-(Ethyltellanyl)-2-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethyltellanyl)-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organotellurium compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(Ethyltellanyl)-2-nitrobenzene involves its interaction with molecular targets through its ethyltellanyl and nitro groups. The ethyltellanyl group can form bonds with various biomolecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes.

Comparison with Similar Compounds

1-(Difluoromethyl)-2-nitrobenzene

- Substituent : Difluoromethyl (-CF₂H), a bioisostere for alcohols/thiols.

- Key Properties: The polarized C–H bond in CF₂H enables hydrogen bonding, forming dimeric complexes akin to 2-nitrophenol .

- Contrast : Unlike the electron-rich ethyltellanyl group, CF₂H is electron-withdrawing, reducing the nitro group’s electrophilicity. This difference impacts applications in medicinal chemistry, where CF₂H is favored for mimicking hydroxyl groups .

1-Ethynyl-2-nitrobenzene

- Substituent : Terminal alkyne (-C≡CH).

- Key Properties : Melting point: 82–85°C; molecular weight: 147.13 g/mol .

- Contrast : The ethynyl group participates in cycloaddition reactions (e.g., Michael additions) for synthesizing tetrahydroharman derivatives , whereas ethyltellanyl groups are more nucleophilic, favoring substitution or oxidative coupling reactions .

1-(Iodomethyl)-2-nitrobenzene

- Substituent : Iodomethyl (-CH₂I).

- Key Properties : Synthesized via halide exchange (NaI with bromomethyl precursor); melting point: 74–76°C .

- Contrast : The iodine atom facilitates cross-coupling reactions (e.g., Heck reactions) due to its leaving-group ability , whereas ethyltellanyl groups may stabilize intermediates via hypervalent Te bonding.

Electronic and Steric Effects

Physical and Spectroscopic Comparisons

*Estimated based on analog C₈H₁₈NaOTe .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.